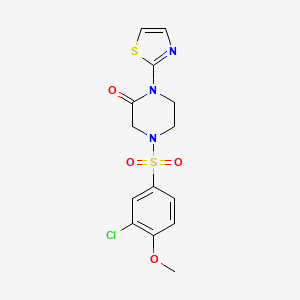![molecular formula C11H15N3O B2943067 1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methanamine CAS No. 1211663-55-6](/img/structure/B2943067.png)
1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methanamine is a chemical compound that belongs to the class of benzimidazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
作用機序
The exact mechanism of action of 1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methanamine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins involved in various biological processes. For example, it has been reported to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of histone deacetylases, enzymes that regulate gene expression.
Biochemical and Physiological Effects:
1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methanamine has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and reduce inflammation. It has also been reported to increase insulin sensitivity and improve glucose tolerance in animal models of diabetes.
実験室実験の利点と制限
One of the main advantages of using 1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methanamine in lab experiments is its broad spectrum of biological activities. It can be used to study various biological processes and diseases, making it a versatile tool for researchers. However, one of the limitations of using this compound is its potential toxicity. It has been reported to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methanamine. Some of these include:
1. Investigation of its potential as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease.
2. Development of more potent and selective analogs of this compound for improved efficacy and reduced toxicity.
3. Study of its mechanism of action at the molecular level to better understand its biological effects.
4. Investigation of its potential as a tool for studying various biological processes and diseases.
5. Development of new synthetic methods for the preparation of this compound and its analogs.
In conclusion, 1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methanamine is a promising compound with a broad spectrum of biological activities. It has potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. Further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
合成法
The synthesis of 1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methanamine involves the condensation reaction of 2-aminomethylbenzimidazole with 2-methoxyethylamine. The reaction is carried out in the presence of a suitable solvent like ethanol or methanol, and a suitable catalyst like sulfuric acid or hydrochloric acid. The yield and purity of the product can be improved by using a purification method like recrystallization or column chromatography.
科学的研究の応用
1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methanamine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. It has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease.
特性
IUPAC Name |
[1-(2-methoxyethyl)benzimidazol-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-15-7-6-14-10-5-3-2-4-9(10)13-11(14)8-12/h2-5H,6-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDFXHUVLHRDBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2N=C1CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

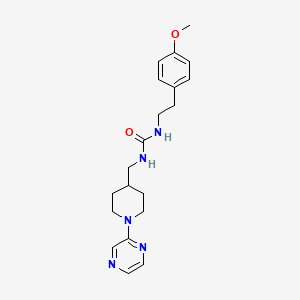
![2-ethoxy-6-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2942985.png)

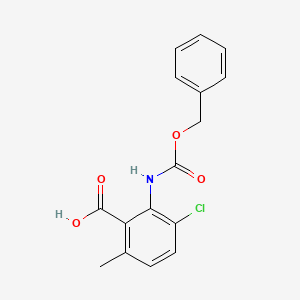
![2-(8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2942993.png)
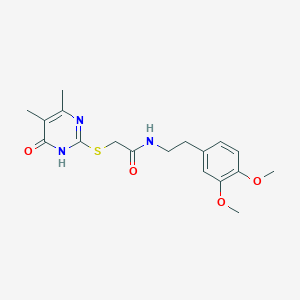
![naphtho[2,1-b]furan-1(2H)-one O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2942995.png)
![N'-[4-oxo-4-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-2-yl]pyridine-4-carbohydrazide](/img/structure/B2942997.png)
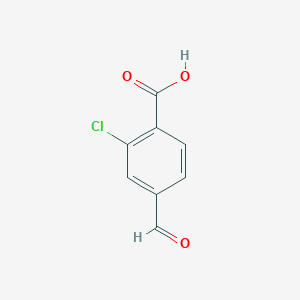
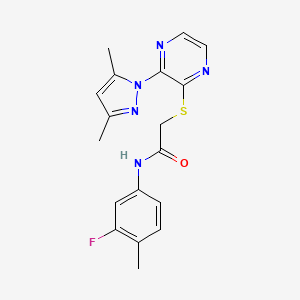
![N-(cyanomethyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2943001.png)

![N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2943003.png)
